molecular formula C19H23NO3S B2978844 2-(3,4-Dimethoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone CAS No. 1396886-95-5

2-(3,4-Dimethoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone

Cat. No. B2978844
CAS RN: 1396886-95-5
M. Wt: 345.46
InChI Key: ZNRHPNURTSIOIG-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone, also known as TDCPP, is a chemical compound that has been widely used as a flame retardant in various industries. It is a member of the organophosphate ester family, which has been associated with adverse health effects in humans and animals.

Scientific Research Applications

Hydrogen-bonding Patterns and Structural Insights

Research on compounds structurally related to "2-(3,4-Dimethoxyphenyl)-1-(4-(thiophen-3-yl)piperidin-1-yl)ethanone" reveals significant insights into hydrogen-bonding patterns. For instance, compounds such as enaminones have been characterized by their bifurcated intra- and intermolecular hydrogen bonding, which plays a crucial role in their structural stability and potential applications in materials science and drug design (Balderson et al., 2007).

Wound-Healing Potential

Derivatives of the compound have shown significant wound-healing activity in in vivo studies. Specifically, certain derivatives have been observed to promote faster epithelialization and increased tensile strength of incision wounds, indicating their potential as therapeutic agents in wound management (Vinaya et al., 2009).

Synthesis and Characterization for Medicinal Chemistry

Antioxidant and Antileukemic Activity

Novel derivatives have been evaluated for their antioxidant and antileukemic activities, showing promising results against specific human leukemia cell lines. This suggests potential applications in the development of new anticancer therapies (Vinaya et al., 2012).

Antibacterial Activity

Microwave-assisted synthesis of derivatives containing the piperidine moiety has led to compounds with significant antibacterial activity. This indicates the potential of these compounds to serve as templates for the development of new antibacterial agents (Merugu et al., 2010).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1-(4-thiophen-3-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-22-17-4-3-14(11-18(17)23-2)12-19(21)20-8-5-15(6-9-20)16-7-10-24-13-16/h3-4,7,10-11,13,15H,5-6,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRHPNURTSIOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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